molecular formula C15H18FNO B2602101 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196446-36-1

1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one

Cat. No. B2602101
CAS RN: 2196446-36-1
M. Wt: 247.313
InChI Key: ISHRJUJQECUELM-UHFFFAOYSA-N
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Description

1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one, also known as FMPP, is a chemical compound that belongs to the class of designer drugs. It is a derivative of the compound MDPV, which is a psychoactive drug that has been banned in many countries due to its harmful effects. FMPP is a potent stimulant that has gained popularity in recent years due to its ability to produce euphoria and increased alertness.

Mechanism Of Action

The exact mechanism of action of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is not well understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased alertness and euphoria. 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one may also act as a serotonin reuptake inhibitor, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one are similar to those of other stimulant drugs. It increases heart rate, blood pressure, and body temperature, and can lead to dehydration and electrolyte imbalances. 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one can also cause anxiety, paranoia, and hallucinations, particularly at high doses.

Advantages And Limitations For Lab Experiments

1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in pure form. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a useful tool for studying the neurobiology of anxiety and depression. However, 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one also has several limitations. It is a potent stimulant that can cause significant physiological and psychological effects, which can complicate the interpretation of experimental results. Additionally, the long-term effects of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one on the brain and body are not well understood, making it difficult to assess its safety for use in humans.

Future Directions

There are several potential future directions for research on 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one. One area of interest is its potential use as a cognitive enhancer. Further studies are needed to determine whether 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one can improve cognitive function in humans, and if so, what the optimal dosing regimen would be. Another area of interest is the potential use of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one as a treatment for anxiety and depression. Additional studies are needed to determine whether 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is safe and effective for use in humans, and if so, what the optimal dosing regimen would be. Finally, more research is needed to determine the long-term effects of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one on the brain and body, particularly with regard to its potential for addiction and abuse.

Synthesis Methods

The synthesis of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one involves the reaction of 2-fluorobenzaldehyde with 2-methylpyrrolidine in the presence of a base to form 2-[(2-fluorophenyl)methyl]-2-methylpyrrolidine. This intermediate is then reacted with propenone in the presence of an acid catalyst to form 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one. The synthesis of 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. 1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve learning and memory in animal models.

properties

IUPAC Name

1-[2-[(2-fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-3-14(18)17-10-6-9-15(17,2)11-12-7-4-5-8-13(12)16/h3-5,7-8H,1,6,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHRJUJQECUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)C=C)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one

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